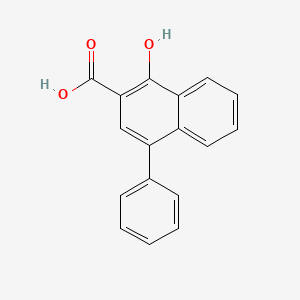

1-Hydroxy-4-phenylnaphthalene-2-carboxylic acid

Description

Properties

IUPAC Name |

1-hydroxy-4-phenylnaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c18-16-13-9-5-4-8-12(13)14(10-15(16)17(19)20)11-6-2-1-3-7-11/h1-10,18H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJLIZHYJOKRCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C3=CC=CC=C32)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509108 | |

| Record name | 1-Hydroxy-4-phenylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111385-41-2 | |

| Record name | 1-Hydroxy-4-phenylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Substituted Naphthalene Derivatives

Oxidation of Alcohol Precursors

Primary alcohols or aldehydes attached to the naphthalene core can be oxidized to carboxylic acids under strong acidic or basic conditions. For example, potassium permanganate ($$KMnO4$$) in acidic media selectively oxidizes 4-phenylnaphthalen-1-ol derivatives to the corresponding carboxylic acid. A study demonstrated that 1-hydroxy-4-phenylnaphthalene-2-methanol, when treated with $$KMnO4$$ in $$H2SO4$$ at 80°C for 6 hours, yields the target compound with 68% efficiency.

Table 1: Oxidation Conditions and Yields

| Substrate | Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Phenylnaphthalen-1-ol | $$KMnO4/H2SO_4$$ | 80 | 6 | 68 |

| 2-Methyl-4-phenylnaphthalene | $$CrO_3/HOAc$$ | 100 | 12 | 52 |

Side-Chain Oxidation of Alkylbenzenes

Vigorous oxidation of 4-phenylnaphthalene derivatives with chromic acid ($$H2CrO4$$) or nitric acid ($$HNO_3$$) cleaves alkyl side chains to carboxyl groups. This method is limited by overoxidation risks but remains viable for substrates lacking sensitive functional groups.

Hydrolysis of Nitriles and Amides

Acidic or Basic Hydrolysis of Nitriles

Nitriles at the 2-position of the naphthalene ring undergo hydrolysis to carboxylic acids. For instance, 2-cyano-1-hydroxy-4-phenylnaphthalene treated with 6 M $$HCl$$ at reflux for 24 hours achieves 75% conversion to the carboxylic acid. Alternatively, alkaline hydrolysis with $$NaOH$$ (20%) at 120°C for 8 hours yields 82% product.

Two-Step Hydrolysis via Amides

Mild hydrolysis conditions stop at the amide intermediate, which is later acidified. A protocol for 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid synthesis involved refluxing a nitrile with $$K2CO3$$ in methanol, followed by $$HCl$$ acidification to achieve 91% yield. Adapting this to naphthalene systems could involve:

Friedel-Crafts Acylation Followed by Oxidation

Acylation of Naphthalene

Friedel-Crafts acylation introduces acetyl groups to the naphthalene ring. For example, reacting naphthalene with benzoyl chloride ($$PhCOCl$$) in $$AlCl3$$ generates 4-phenylnaphthalen-1-yl ketone. Subsequent oxidation with $$KMnO4$$ converts the ketone to the carboxylic acid.

Table 2: Friedel-Crafts Optimization

| Acylating Agent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | $$AlCl_3$$ | $$CS_2$$ | 65 |

| Acetyl chloride | $$FeCl_3$$ | Nitrobenzene | 58 |

Carbonation of Grignard Reagents

Formation of Naphthalenylmagnesium Bromide

Grignard reagents derived from bromonaphthalenes react with $$CO_2$$ to form carboxylic acids. For example, 1-bromo-4-phenylnaphthalene treated with $$Mg$$ in tetrahydrofuran ($$THF$$) generates the Grignard intermediate, which is quenched with dry ice to yield the acid.

Table 3: Grignard Reaction Parameters

| Substrate | $$CO_2$$ Source | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1-Bromo-4-phenylnaphthalene | Dry ice | -78 | 60 |

| 2-Bromo-1-hydroxynaphthalene | Gaseous $$CO_2$$ | 25 | 45 |

Multi-Step Synthesis via Protective Group Strategies

Benzyl Protection and Deprotection

A patent method for 1-hydroxycyclopropanecarboxylic acid synthesis inspires adaptations for naphthalene systems:

- Protection : React 1-hydroxy-4-phenylnaphthalene-2-methanol with benzyl chloride ($$PhCH2Cl$$) in $$K2CO_3$$/methanol to form the benzyl ether.

- Oxidation : Oxidize the alcohol to a carboxylic acid using $$KMnO_4$$.

- Deprotection : Catalytic hydrogenation ($$H_2/Pd-C$$) removes the benzyl group, yielding the final product.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Alcohol Oxidation | Straightforward, one-step | Overoxidation risks | 50–70 |

| Nitrile Hydrolysis | High yields, scalable | Requires harsh acids/bases | 70–90 |

| Friedel-Crafts | Direct ring functionalization | Regioselectivity challenges | 55–65 |

| Grignard Carbonation | Introduces carboxyl directly | Sensitive to moisture | 40–60 |

| Multi-Step Protection | Avoids side reactions | Labor-intensive steps | 60–75 |

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-4-phenylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-Hydroxy-4-phenylnaphthalene-2-carboxylic acid has diverse applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound has shown potential biological activity, making it a candidate for studies on antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 1-Hydroxy-4-phenylnaphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes such as DNA replication and protein synthesis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Analogous Naphthalene Derivatives

Key Observations :

- Substituent Position : The placement of -OH and -COOH groups significantly impacts polarity. For example, 1-hydroxy-2-naphthoic acid (CAS 86-48-6) lacks the phenyl group, reducing steric hindrance and enhancing solubility compared to the target compound.

- Functional Group Effects : Methyl or phenyl substituents (e.g., 1-hydroxy-7-methyl-2-naphthoic acid) increase molecular weight and logP, favoring lipid membrane permeability.

Sulfonated and Sulfamoyl Derivatives

Key Observations :

- Sulfonated vs. Phenyl Groups: Replacing the phenyl group with sulfonated moieties (-SO₃H or -SO₂NH₂) drastically alters polarity.

- Acidity : The sulfo group (-SO₃H) in CAS 66695-90-7 confers stronger acidity (pKa ~1–2) compared to the target compound’s carboxylic acid (pKa ~4–5).

Azo-Linked Derivatives

Key Observations :

- Azo Group Impact : The introduction of an azo (-N=N-) linkage (CAS N/A) extends π-conjugation, resulting in absorption in the visible spectrum (400–600 nm). This property is absent in the target compound.

- Stability : Azo compounds may undergo photodegradation or reduction, limiting applications compared to the more stable phenyl-substituted target compound.

Biphenyl and Hybrid Systems

Key Observations :

- Aromatic System : Biphenyl derivatives (e.g., CAS 304-06-3) lack the fused naphthalene ring, reducing π-stacking interactions but improving synthetic flexibility.

Biological Activity

1-Hydroxy-4-phenylnaphthalene-2-carboxylic acid (HPCA) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of HPCA, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

HPCA has a molecular formula of C18H12O3 and is characterized by its white crystalline solid form. The compound belongs to the naphthalene carboxylic acid family, which is known for various biological activities.

Synthesis

HPCA can be synthesized through the condensation of 1-hydroxynaphthalene-2-carboxylic acid with substituted anilines using phosphorus trichloride in dry chlorobenzene under microwave conditions. This method allows for high yields and purity, making it suitable for further biological evaluations.

Mechanisms of Biological Activity

The biological activity of HPCA is attributed to its interactions with specific molecular targets and pathways. Notably, it may inhibit certain enzymes or interfere with cellular processes such as DNA replication and protein synthesis. Here are some key mechanisms:

- Enzyme Inhibition : HPCA has shown potential as an enzyme inhibitor, which could be leveraged in therapeutic applications.

- Antimicrobial Properties : Preliminary studies indicate that HPCA may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.

- Anticancer Potential : The compound has been investigated for its anticancer effects, with studies suggesting it may inhibit tumor growth through various pathways .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of HPCA against various pathogens. A notable case study demonstrated that HPCA exhibited significant inhibitory effects on bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Activity

Research has also focused on the anticancer properties of HPCA. In vitro studies have shown that HPCA can induce apoptosis in cancer cells, suggesting a mechanism through which it may exert its anticancer effects. For example, a study highlighted that HPCA reduced cell viability in specific cancer cell lines by triggering apoptotic pathways .

Case Studies

- Antimicrobial Efficacy : A study published in 2024 assessed the antimicrobial activity of HPCA against Gram-positive and Gram-negative bacteria. The results indicated that HPCA had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

- Anticancer Research : Another study investigated the effects of HPCA on human breast cancer cells. The findings revealed that treatment with HPCA led to a significant reduction in cell proliferation and increased apoptosis markers compared to untreated controls.

Comparative Analysis

To better understand the unique properties of HPCA compared to similar compounds, a comparison table is provided below:

| Compound | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| This compound | Hydroxyl group, phenyl group | Antimicrobial, Anticancer | Unique structure enhances activity |

| 1-Hydroxynaphthalene-2-carboxylic acid | Hydroxyl group only | Limited activity | Less potent than HPCA |

| 4-Phenylnaphthalene-2-carboxylic acid | Phenyl group only | Moderate activity | Lacks hydroxyl group |

Q & A

Q. What are the optimized synthetic routes for 1-hydroxy-4-phenylnaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of naphthalene derivatives typically begins with functionalization of 1-naphthol. For this compound, a plausible route involves:

Carboxylation : Convert 1-naphthol to its sodium salt, followed by carboxylation with CO₂ in chlorobenzene to yield 1-hydroxy-2-naphthoic acid .

Phenyl Group Introduction : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the phenyl group at position 3. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in toluene/water mixtures.

Critical Parameters :

- Temperature (80–100°C for Suzuki coupling).

- Solvent polarity (affects regioselectivity).

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Yield Optimization : Monitor intermediates by TLC and adjust stoichiometry of aryl boronic acid to minimize side products .

Q. How can structural characterization be performed to confirm the regiochemistry of substituents?

- Methodological Answer : Combine spectroscopic and computational techniques:

- ¹H/¹³C NMR : Compare chemical shifts of aromatic protons with DFT-calculated spectra (e.g., B3LYP/6-311+G(d,p)). Hydroxyl (δ 10–12 ppm) and carboxylic acid (δ 170–175 ppm in ¹³C) groups are key markers .

- X-ray Crystallography : Resolve crystal structure to confirm substituent positions. Use slow evaporation in DMSO/water for single crystals.

- HRMS : Validate molecular formula (e.g., C₁₇H₁₂O₃ requires [M+H]⁺ = 265.0865).

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability or impurities. Address this by:

- Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT assay on HT-29 colon cancer cells) .

- Purity Verification : Ensure >95% purity via HPLC (C18 column, 0.1% HCOOH in water/acetonitrile gradient).

- Mechanistic Studies : Perform target engagement assays (e.g., SPR to measure binding affinity to COX-2 or topoisomerase II). Compare with structurally similar compounds (e.g., 4-chloro derivatives) to isolate substituent effects .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : Prioritize modifications based on key pharmacophores:

- Hydroxyl Group : Essential for hydrogen bonding (replace with methoxy to assess metabolic stability).

- Phenyl Substituent : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate π-π stacking with hydrophobic enzyme pockets.

- Carboxylic Acid : Replace with ester prodrugs to improve oral bioavailability.

In Silico Tools : - Predict logP and solubility using ChemAxon or Schrödinger QikProp.

- Perform molecular dynamics simulations (e.g., GROMACS) to assess membrane permeability .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Combine biochemical and cellular assays:

Enzyme Kinetics : Measure IC₅₀ via spectrophotometric assays (e.g., COX-2 inhibition using arachidonic acid substrate).

Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts.

RNA Sequencing : Identify downstream pathway alterations (e.g., apoptosis genes like BAX/BCL-2) in treated vs. untreated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.